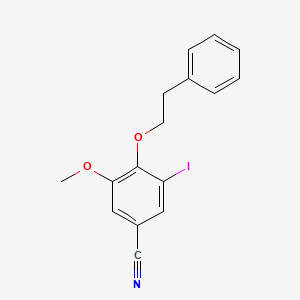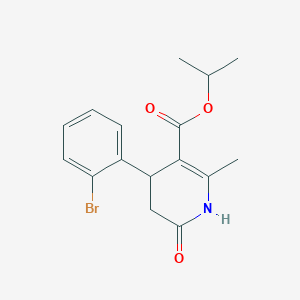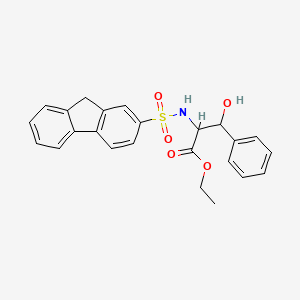
2-(2-sec-butylphenoxy)-N-1,3-thiazol-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-sec-butylphenoxy)-N-1,3-thiazol-2-ylacetamide, commonly known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications in various diseases. NS-398 has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for drug development.
Mecanismo De Acción
NS-398 exerts its pharmacological effects by selectively inhibiting the activity of COX-2, while sparing the activity of COX-1, another enzyme involved in the production of prostaglandins. This selective inhibition of COX-2 results in a reduction in the production of prostaglandins, which are known to mediate inflammation. NS-398 has also been found to inhibit the activity of other enzymes involved in the regulation of cell growth and survival, such as Akt and NF-κB.
Biochemical and Physiological Effects:
NS-398 has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various cell types. NS-398 has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, NS-398 has been shown to protect neurons from oxidative stress-induced damage, which is implicated in the pathogenesis of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NS-398 has several advantages as a research tool, including its selectivity for COX-2 inhibition, which allows for the investigation of the role of COX-2 in various physiological processes. However, NS-398 also has some limitations, such as its potential off-target effects and the possibility of inducing cell death at high concentrations.
Direcciones Futuras
There are several future directions for the research on NS-398. One potential direction is the investigation of its therapeutic potential in various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the exploration of its effects on other signaling pathways involved in the regulation of cell growth and survival. Furthermore, the development of novel NS-398 derivatives with improved pharmacological properties may also be an area of future research.
Métodos De Síntesis
NS-398 can be synthesized through a multi-step process involving the reaction of 2-sec-butylphenol with thionyl chloride, followed by the reaction of the resulting product with 2-aminothiazole and acetic anhydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
NS-398 has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. It has been found to exhibit anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to mediate inflammation. NS-398 has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propiedades
IUPAC Name |
2-(2-butan-2-ylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-11(2)12-6-4-5-7-13(12)19-10-14(18)17-15-16-8-9-20-15/h4-9,11H,3,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFVZWUGNKZGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(butan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5112351.png)

![[(1-butyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B5112371.png)



![3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5112398.png)
![5-[4-(allyloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112402.png)

![N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5112422.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5112441.png)
![N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5112449.png)
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5112452.png)
